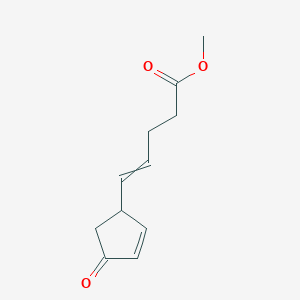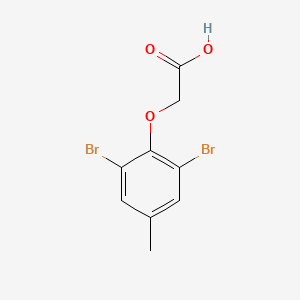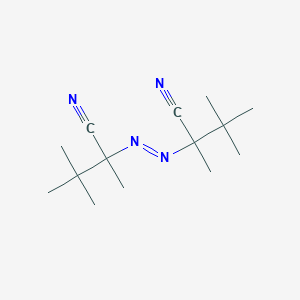![molecular formula C17H17Cl2NO2 B14664005 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide CAS No. 41858-32-6](/img/structure/B14664005.png)
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a methoxy group, and an N,N-dimethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzophenone with dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 4-chlorobenzophenone and dimethylacetamide.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide can be compared with other similar compounds, such as:
Bis(4-chlorophenyl)methane: Similar structure but lacks the dimethylacetamide moiety.
Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of the methoxy group.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of the methoxy group.
Uniqueness
The presence of the N,N-dimethylacetamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
41858-32-6 |
|---|---|
Formule moléculaire |
C17H17Cl2NO2 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-20(2)16(21)11-22-17(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,17H,11H2,1-2H3 |
Clé InChI |
BGZHXXOOVVLIFM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)COC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
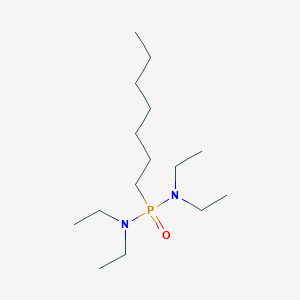

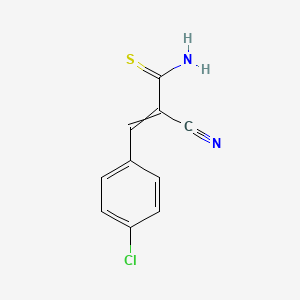
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)

![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)

